2-Cyclopentyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid 2-Cyclopentyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1164538-84-4
VCID: VC21482088
InChI: InChI=1S/C14H17NO4/c16-12-11-10(13(17)18)9-5-6-14(11,19-9)7-15(12)8-3-1-2-4-8/h5-6,8-11H,1-4,7H2,(H,17,18)
SMILES: C1CCC(C1)N2CC34C=CC(O3)C(C4C2=O)C(=O)O
Molecular Formula: C14H17NO4
Molecular Weight: 263.29g/mol

2-Cyclopentyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

CAS No.: 1164538-84-4

Cat. No.: VC21482088

Molecular Formula: C14H17NO4

Molecular Weight: 263.29g/mol

* For research use only. Not for human or veterinary use.

2-Cyclopentyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid - 1164538-84-4

Specification

CAS No. 1164538-84-4
Molecular Formula C14H17NO4
Molecular Weight 263.29g/mol
IUPAC Name 3-cyclopentyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
Standard InChI InChI=1S/C14H17NO4/c16-12-11-10(13(17)18)9-5-6-14(11,19-9)7-15(12)8-3-1-2-4-8/h5-6,8-11H,1-4,7H2,(H,17,18)
Standard InChI Key SZDGAPWYJPRMQH-UHFFFAOYSA-N
SMILES C1CCC(C1)N2CC34C=CC(O3)C(C4C2=O)C(=O)O
Canonical SMILES C1CCC(C1)N2CC34C=CC(O3)C(C4C2=O)C(=O)O

Introduction

Chemical Identity and Structural Characterization

2-Cyclopentyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a well-defined organic compound with multiple structural features of interest. This compound is characterized by a complex tricyclic structure consisting of a fused ring system that includes a cyclopentyl group, an epoxyisoindole ring, and a carboxylic acid moiety. The molecule belongs to the class of isoindolinones, which have garnered significant attention in medicinal chemistry research due to their diverse biological activities. The structural complexity of this compound arises from its multiple functional groups and stereochemical features, making it an intriguing subject for chemical and pharmaceutical investigations.

The compound is also known by its IUPAC name 3-cyclopentyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid, which more systematically describes its chemical structure . This nomenclature highlights the presence of a tricyclic system with specific bridging elements and functional group substitutions. The systematic naming allows for precise identification of the compound's structural features and facilitates comparisons with related molecules.

Chemical Identifiers and Basic Properties

The compound is uniquely identified through various standard chemical identifiers as summarized in Table 1, which enables consistent tracking and identification in scientific literature and databases.

Table 1: Chemical Identifiers and Basic Properties

ParameterValue
CAS Registry Number1164538-84-4
PubChem CID2772052
Molecular FormulaC₁₄H₁₇NO₄
Molecular Weight263.29 g/mol
IUPAC Name3-cyclopentyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
Standard InChIInChI=1S/C14H17NO4/c16-12-11-10(13(17)18)9-5-6-14(11,19-9)7-15(12)8-3-1-2-4-8/h5-6,8-11H,1-4,7H2,(H,17,18)
Standard InChIKeySZDGAPWYJPRMQH-UHFFFAOYSA-N
SMILESC1CCC(C1)N2CC34C=CC(O3)C(C4C2=O)C(=O)O

Molecular Structure and Functional Groups

The molecular structure of 2-Cyclopentyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid features several important functional groups that contribute to its chemical properties and potential biological activities. The compound contains a cyclopentyl ring attached to the nitrogen atom of an isoindole system, which itself is modified with an epoxy bridge and a carboxylic acid substituent . This intricate arrangement of atoms creates a three-dimensional structure with specific stereochemical features.

The key functional groups present in this molecule include:

  • A cyclopentyl ring (five-membered alicyclic hydrocarbon)

  • An amide group (within the isoindolinone structure)

  • An epoxy bridge (three-membered ring containing oxygen)

  • A carboxylic acid group (providing acidic properties)

These functional groups contribute to the compound's chemical reactivity, solubility characteristics, and potential biological interactions. The carboxylic acid moiety, for instance, provides acidic properties and potential for hydrogen bonding and salt formation, while the epoxy bridge introduces conformational constraints that may influence the molecule's three-dimensional shape and receptor binding properties.

Related Compounds and Structural Analogs

2-Cyclopentyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid belongs to a family of structurally related compounds that share the core epoxyisoindole scaffold but differ in their cycloalkyl substituents. Among these analogs are 2-Cyclopropyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid and 2-Cyclohexyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid . These compounds differ primarily in the size of the cycloalkyl ring attached to the nitrogen atom, which can significantly influence their chemical and biological properties.

Table 2: Comparison of Structural Analogs

CompoundCAS NumberMolecular FormulaMolecular WeightCycloalkyl Group
2-Cyclopentyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid1164538-84-4C₁₄H₁₇NO₄263.29 g/molCyclopentyl (C₅H₉)
2-Cyclopropyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid1212204-80-2C₁₂H₁₃NO₄235.24 g/molCyclopropyl (C₃H₅)
2-Cyclohexyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid1212312-56-5 C₁₅H₁₉NO₄ 277.31 g/mol Cyclohexyl (C₆H₁₁)
SupplierLocationContact InformationAdditional Information
ChemScene, LLC1 Deer Park Drive, Suite 102D, Monmouth Junction, New Jersey 08852, USA+1-(732)-484-9848 Product Code: CS-0318763
Advanced Technology & Industrial Co., Ltd.Unit B, 1/F., Cheong Shing Bldg., 17 Walnut St., Tai Kok Tsui, Kln, Hong Kong+852-23902293 www.advtechind.com[4]
LGC Standards / Toronto Research Chemicals20 Martin Ross Avenue, North York, Ontario M3J 2K8, Canada+1-(416)-665-9696 www.trc-canada.com[4]

These suppliers typically provide the compound with specified purity levels and analytical data to ensure quality for research applications. The availability from multiple suppliers suggests that the compound is of interest to researchers in various fields, potentially including medicinal chemistry and pharmaceutical development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator